molecular formula C16H16BrNOS B2939433 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034506-67-5

2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

Cat. No.: B2939433
CAS No.: 2034506-67-5
M. Wt: 350.27
InChI Key: AXFSZMSUTDMPAY-UHFFFAOYSA-N
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Description

2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is an organic compound that features a bromine atom, a thiophene ring, and a cyclopentyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide typically involves the following steps:

    Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom of the benzamide.

    Thiophenylation: The incorporation of a thiophene ring into the cyclopentyl group.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and organoboron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The cyclopentyl group may also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)methylbenzamide
  • 2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)ethylbenzamide

Uniqueness

2-bromo-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-(1-thiophen-2-ylcyclopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-13-7-2-1-6-12(13)15(19)18-16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFSZMSUTDMPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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